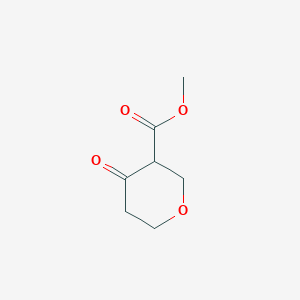

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-oxooxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWMVLQIMWETEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562788 | |

| Record name | Methyl 4-oxooxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127956-11-0 | |

| Record name | Methyl 4-oxooxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-oxooxane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate?

An In-depth Technical Guide to Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its tetrahydropyran framework is a common motif in a variety of biologically active molecules, prized for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on technical data relevant to research and development.

Chemical and Physical Properties

This compound is a carboxylate derivative that typically appears as a colorless to light yellow liquid. It is recognized as a valuable pharmaceutical intermediate.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 127956-11-0 | [1] |

| Molecular Formula | C₇H₁₀O₄ | |

| Molecular Weight | 158.15 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Liquid | |

| Boiling Point | 236.4 ± 30.0 °C (Predicted) | |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.61 ± 0.20 (Predicted) | |

| InChI Key | SOWMVLQIMWETEK-UHFFFAOYSA-N |

Synthesis

The primary synthetic route described for this compound involves the reaction of a tetrahydropyranone with dimethyl carbonate in the presence of a base such as triethylamine (TEA).[1] A similar methodology, the Dieckmann condensation, which is an intramolecular reaction of diesters with a strong base to form cyclic β-keto esters, is a well-established method for creating such ring systems.[2][3]

A patented method for the synthesis of the corresponding ethyl ester, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, provides a detailed experimental protocol that can be adapted. This "one-pot" operation involves the reaction of ethyl hydroxypropanoate and ethyl acrylate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions (e.g., NaH) to form an intermediate, which then undergoes a Dieckmann condensation.[4]

Conceptual Experimental Workflow for Synthesis

Below is a generalized workflow for a Dieckmann condensation approach to synthesizing the pyran ring system.

References

Structure and nomenclature of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

A Technical Guide to Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of this compound, a key heterocyclic compound utilized as an intermediate in pharmaceutical synthesis.[1] It details the molecule's structure, nomenclature, and physicochemical properties. Furthermore, this guide outlines a representative synthetic pathway and a detailed experimental protocol based on established chemical reactions for analogous structures. Safety information and key data are presented in structured tables for clarity and ease of reference.

Nomenclature and Chemical Structure

This compound is a cyclic keto-ester. Its systematic IUPAC name clearly defines its structure: a six-membered tetrahydropyran ring containing an oxygen atom, a ketone group at the 4th position, and a methyl carboxylate substituent at the 3rd position.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 127956-11-0[1][2] |

| Molecular Formula | C₇H₁₀O₄[2] |

| Molecular Weight | 158.15 g/mol [2] |

| Physical Form | Liquid |

| Storage Temperature | 2-8°C, under inert atmosphere |

Below is a two-dimensional representation of the chemical structure of this compound.

Synthesis Pathway

The synthesis of the ethyl ester analog of this compound has been described via a one-pot Dieckmann condensation reaction.[3] This suggests a viable and efficient pathway for the methyl ester as well. The process begins with a Michael addition between methyl 3-hydroxypropanoate and methyl acrylate to form a diester intermediate. This intermediate then undergoes an intramolecular condensation reaction in the presence of a strong base to yield the target cyclic β-keto ester.

The logical workflow for this synthesis is depicted below.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from methodologies reported for its ethyl ester analog.[3]

Objective: To synthesize this compound via a one-pot, two-step reaction sequence.

Materials:

-

Methyl 3-hydroxypropanoate

-

Methyl acrylate

-

Anhydrous solvent (e.g., Toluene or THF)

-

Base for Michael Addition (e.g., Sodium Methoxide, catalytic amount)

-

Strong Base for Condensation (e.g., Sodium Methoxide, stoichiometric amount)

-

Hydrochloric acid (for neutralization)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction (e.g., Ethyl acetate)

Procedure:

-

Step 1: Michael Addition (Formation of Diester Intermediate)

-

To a stirred solution of methyl 3-hydroxypropanoate in an anhydrous solvent, add a catalytic amount of a suitable base (e.g., sodium methoxide).

-

Slowly add methyl acrylate to the reaction mixture at a controlled temperature (e.g., 0-10°C) to manage the exotherm.

-

Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC). The intermediate, Methyl 4-oxa-1,7-heptanedioate, is formed in this step.

-

-

Step 2: Dieckmann Condensation (Cyclization)

-

Cool the reaction mixture containing the intermediate diester to a low temperature (e.g., 0°C).

-

Add a stoichiometric amount of a strong base (e.g., sodium methoxide) portion-wise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

-

-

Work-up and Purification

-

Quench the reaction by carefully adding it to a cold, dilute solution of hydrochloric acid to neutralize the base.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified using fractional distillation or column chromatography to yield the pure this compound.

-

Safety Information

The compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment. The available safety data indicates the following hazards.

| Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

References

An In-Depth Technical Guide to CAS Number 127956-11-0: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 127956-11-0, with a focus on its chemical properties, synthesis, and significant role as a pharmaceutical intermediate. While direct biological activity of this compound is not extensively documented, its utility as a building block in the synthesis of bioactive molecules is of considerable interest to the drug discovery and development community.

Chemical Identity and Properties

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is the systematic IUPAC name for the chemical compound with CAS number 127956-11-0.[1][2][3] This organic molecule is a key intermediate in the synthesis of more complex pharmaceutical agents.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 127956-11-0 |

| IUPAC Name | This compound[1][2][3] |

| Synonyms | Methyl 4-oxotetrahydropyran-3-carboxylate, 4-Oxotetrahydropyran-3-carboxylic acid methyl ester, 2H-Pyran-3-carboxylic acid, tetrahydro-4-oxo-, methyl ester |

| Molecular Formula | C₇H₁₀O₄[1] |

| Molecular Weight | 158.15 g/mol [1] |

| InChI Key | SOWMVLQIMWETEK-UHFFFAOYSA-N[3] |

| SMILES | COC(=O)C1COCCC1=O[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Liquid | [3] |

| Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through a Dieckmann condensation reaction. This intramolecular cyclization of a diester is a fundamental and widely used method for the formation of five- and six-membered rings.

General Synthetic Approach: Dieckmann Condensation

The Dieckmann condensation involves the intramolecular reaction of a diester in the presence of a strong base to form a β-keto ester. For the synthesis of the target molecule, a suitable acyclic diester is treated with a base such as sodium ethoxide or sodium hydride to induce cyclization.

A related synthesis for the ethyl ester analog, 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester, has been described in the patent literature.[1] This method involves the reaction of ethyl hydroxypropanoate and ethyl acrylate in the presence of a base to form an intermediate diester, which then undergoes a Dieckmann condensation.[1] A similar strategy can be applied for the synthesis of the methyl ester.

Detailed Experimental Protocol (Hypothetical, based on related procedures)

The following is a representative experimental protocol for the synthesis of this compound via a Dieckmann condensation. This protocol is based on general procedures for this type of reaction and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Dimethyl 4-oxa-1,7-heptanedioate

-

Sodium methoxide

-

Anhydrous toluene or Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Dichloromethane or Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene is prepared under a nitrogen atmosphere.

-

Addition of the Diester: A solution of dimethyl 4-oxa-1,7-heptanedioate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium methoxide at room temperature over a period of 30-60 minutes.

-

Reaction: The reaction mixture is then heated to reflux (approximately 80-110°C) and maintained for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane or diethyl ether. The organic layers are then combined.

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Application in Pharmaceutical Synthesis: A Building Block for Bioactive Pyrazoles

While this compound itself is not known to possess significant biological activity, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Its chemical structure, containing both a ketone and an ester functional group, makes it a versatile building block for the construction of various heterocyclic systems.

One notable application is in the synthesis of pyrazole derivatives, a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][5][6][7]

A specific example of its use is in the synthesis of downstream products, such as the compound with CAS number 1450790-48-3, as mentioned in the literature. This highlights its role in the development of novel chemical entities for drug discovery programs.

The general reaction involves the condensation of the β-keto ester functionality of this compound with a hydrazine derivative to form the pyrazole ring.

Biological Context and Significance

The importance of this compound lies in its ability to provide a scaffold for the synthesis of compounds that can interact with biological targets. The pyran ring system is a common motif in many natural products and synthetic drugs. The pyrazole moiety, which can be readily synthesized from this intermediate, is a well-established pharmacophore in medicinal chemistry.

The diverse biological activities of pyrazole derivatives underscore the value of having efficient synthetic routes to key intermediates like the title compound. By providing a reliable source of this building block, researchers can accelerate the discovery and development of new drugs for a variety of diseases.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of pyran derivatives. Pyran, a six-membered heterocyclic organic compound containing one oxygen atom, and its derivatives are fundamental scaffolds in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Understanding their properties is crucial for their application in research, particularly in the field of drug discovery and development. This document details their physical characteristics, spectroscopic signatures, and chemical reactivity, supported by experimental protocols and visual representations of key chemical transformations.

Physical Properties of Pyran Derivatives

The physical properties of pyran derivatives are significantly influenced by their specific structure, including the degree of saturation (pyran, dihydropyran, tetrahydropyran) and the nature and position of substituents. These properties are critical for determining the solubility, absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates.

Tabulated Physical Properties

The following tables summarize key physical properties for a selection of representative pyran derivatives. It is important to note that these values can vary with experimental conditions.

Table 1: Physical Properties of Unsubstituted Pyran and its Saturated Analogs

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| 2H-Pyran | C₅H₆O | 82.10 | N/A | N/A | N/A | N/A |

| 4H-Pyran | C₅H₆O | 82.10 | N/A | N/A | N/A | N/A |

| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | -70 | 86 | 0.922 (at 25 °C) | 1.440 |

| Tetrahydropyran | C₅H₁₀O | 86.13 | -45 | 88 | 0.880 | 1.420 |

Note: 2H-Pyran and 4H-Pyran are unstable and tend to polymerize, making the determination of their physical properties challenging.[2]

Table 2: Physical Properties of Selected Substituted Pyran Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C₆H₈O₄ | 144.12 | 188-190 |

| 6-Methoxydihydro-2H-pyran-3(4H)-one | C₆H₁₀O₃ | 130.14 | N/A |

| 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | C₂₀H₁₉ClN₂O₂ | 370.83 | 155-157 |

| Ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate | C₂₁H₂₂ClNO₄ | 403.86 | 167-170 |

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of pyran derivatives.

¹H NMR Spectroscopy: The chemical shifts of protons in pyran rings are dependent on the degree of saturation and the electronic environment created by substituents.

-

Tetrahydropyran Ring: Protons on the saturated tetrahydropyran ring typically resonate in the range of δ 1.5-4.0 ppm . Protons on carbons adjacent to the oxygen atom (C2 and C6) are deshielded and appear further downfield (δ 3.0-4.0 ppm).

-

Dihydropyran Ring: Vinylic protons in dihydropyran rings appear in the region of δ 4.5-6.5 ppm .

-

Substituent Effects: Electronegative substituents will deshield adjacent protons, shifting their signals downfield.[3]

¹³C NMR Spectroscopy: The chemical shifts of carbons in the pyran ring are also indicative of their chemical environment.

-

Tetrahydropyran Ring: Carbons in a tetrahydropyran ring typically resonate between δ 20-80 ppm . The carbons bonded to the oxygen (C2 and C6) are found in the more downfield region of this range (δ 60-80 ppm).

-

Dihydropyran Ring: Olefinic carbons in dihydropyrans appear in the range of δ 100-150 ppm .

-

Carbonyl Carbons: In pyranone derivatives, the carbonyl carbon (C=O) gives a characteristic signal in the downfield region of δ 160-180 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in pyran derivatives.[4]

Table 3: Characteristic IR Absorption Frequencies for Pyran Derivatives

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

| Ether | C-O-C stretch | 1050-1250 | Strong |

| Alkene | C=C stretch | 1640-1680 | Medium |

| =C-H stretch | 3010-3095 | Medium | |

| Carbonyl (in Pyranones) | C=O stretch | 1680-1750 | Strong |

| Hydroxyl | O-H stretch | 3200-3600 | Strong, Broad |

| Amine | N-H stretch | 3300-3500 | Medium |

| Nitrile | C≡N stretch | 2210-2260 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of pyran derivatives, aiding in their structural identification. The fragmentation is often initiated by the cleavage of bonds adjacent to the oxygen atom or by retro-Diels-Alder reactions in unsaturated systems. Common fragmentation patterns involve the loss of small molecules such as CO, H₂O, or side chains.

Chemical Properties and Reactivity

The reactivity of pyran derivatives is largely dictated by the degree of saturation of the pyran ring and the nature of the substituents.

Reactions of Dihydropyrans

3,4-Dihydro-2H-pyran is a versatile intermediate in organic synthesis. Its enol ether functionality makes the double bond electron-rich and susceptible to electrophilic attack.

-

Protection of Alcohols: Dihydropyran reacts readily with alcohols in the presence of an acid catalyst to form tetrahydropyranyl (THP) ethers.[5] This is a widely used method for protecting hydroxyl groups during multi-step syntheses, as THP ethers are stable to a variety of reaction conditions but can be easily cleaved under acidic conditions.[1]

Reactions of Pyranones

2-Pyranones can act as dienes in Diels-Alder reactions, providing a route to highly substituted benzene derivatives after a subsequent elimination of CO₂. They can also undergo nucleophilic attack at the carbonyl group or at the C6 position.

-

Diels-Alder Reactions: 2-Pyranones react with a variety of dienophiles, such as maleimides and acetylenes, to form bicyclic adducts. These reactions can be highly regioselective and are a powerful tool for the synthesis of complex aromatic systems.

Reactions of Tetrahydropyrans

The tetrahydropyran ring is generally stable and unreactive, similar to a cyclic ether. Its primary role in synthesis is often as a solvent or as a stable core structure in larger molecules.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Procedure:

-

Ensure the melting point apparatus is clean and calibrated.

-

Finely powder a small amount of the dry pyran derivative.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure (Microscale Method):

-

Place a small amount of the liquid pyran derivative (a few drops) into a small test tube.

-

Invert a sealed-end capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Procedure (Qualitative):

-

Add approximately 10-20 mg of the pyran derivative to a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, hexane) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe the mixture. If the solid completely disappears, the compound is soluble. If some or all of the solid remains, it is partially soluble or insoluble.

-

For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Spectroscopic Analysis

General Procedure for NMR Spectroscopy:

-

Dissolve 5-10 mg of the pyran derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

General Procedure for IR Spectroscopy:

-

For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

-

For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a few drops of a mulling agent (e.g., Nujol).

-

Place the sample in the IR spectrometer.

-

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mandatory Visualizations

Diels-Alder Reaction of 2-Pyrone

The following diagram illustrates the workflow of a typical Diels-Alder reaction involving a 2-pyrone and a dienophile, in this case, maleimide. This reaction is a powerful method for the synthesis of complex cyclic compounds.

Caption: Workflow of the Diels-Alder reaction of 2-pyrone with maleimide.

Protection of an Alcohol using Dihydropyran

This diagram illustrates the mechanism for the protection of an alcohol functional group using 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

References

Spectroscopic and Structural Characterization of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Technical Guide

Disclaimer: As of the latest search, specific, publicly available experimental spectroscopic data (NMR, IR, MS) for Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is limited. This guide provides a detailed projection of the expected spectroscopic data based on the compound's chemical structure, alongside generalized experimental protocols. This information is intended to guide researchers in the characterization of this molecule and similar chemical entities.

Introduction

This compound is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. Its structure incorporates a tetrahydropyran ring, a ketone, and a methyl ester, making it a versatile building block. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.3 - 4.0 | m | 2H | H-6 (ax, eq) |

| ~ 3.8 | s | 3H | -OCH₃ |

| ~ 3.7 - 3.5 | m | 1H | H-3 |

| ~ 2.8 - 2.5 | m | 2H | H-2 (ax, eq) |

| ~ 2.4 - 2.2 | m | 2H | H-5 (ax, eq) |

Note on ¹H NMR: The protons on the tetrahydropyran ring form a complex spin system, and their signals are expected to be multiplets (m). The exact chemical shifts and coupling constants would require experimental determination or advanced spectral simulation.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 | C=O (Ketone, C-4) |

| ~ 168 | C=O (Ester) |

| ~ 68 | C-6 |

| ~ 55 | C-2 |

| ~ 52 | -OCH₃ |

| ~ 45 | C-5 |

| ~ 40 | C-3 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 | Medium | C-H (aliphatic) stretch |

| ~ 1740 | Strong | C=O (Ester) stretch |

| ~ 1720 | Strong | C=O (Ketone) stretch |

| ~ 1100 | Strong | C-O (Ether) stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular Ion) |

| 127 | [M - OCH₃]⁺ |

| 99 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General Spectroscopic Analysis Workflow.

Experimental Protocols

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required. Key parameters include a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Mass spectra are obtained using a mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common method for small molecules.

-

Data Acquisition: For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratios (m/z) of the resulting ions are detected. The mass spectrum is recorded, showing the relative abundance of each ion.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. Experimental verification is essential to confirm these predictions and fully characterize the compound.

The Therapeutic Promise of Pyran Carboxylates: A Technical Guide

Introduction

Pyran carboxylates, a versatile class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry and drug discovery. Possessing a six-membered ring containing an oxygen atom and a carboxylate group, these molecules exhibit a broad spectrum of pharmacological activities. Their diverse biological profile, encompassing anticancer, antimicrobial, anti-inflammatory, antioxidant, and antithrombotic properties, has positioned them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic applications of pyran carboxylates, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Applications

Pyran carboxylate derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Topoisomerase II and CDK2 Inhibition

A key mechanism underlying the anticancer activity of certain pyran carboxylates is the inhibition of Topoisomerase II , an essential enzyme involved in DNA replication and chromosome segregation. By stabilizing the Topoisomerase II-DNA cleavage complex, these compounds lead to DNA double-strand breaks and subsequently trigger apoptosis.

Another critical target is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle, particularly at the G1/S phase transition. Inhibition of CDK2 by pyran carboxylates disrupts the cell cycle progression, leading to cell cycle arrest and preventing cancer cell proliferation.

// Nodes PyranCarboxylate [label="Pyran Carboxylate\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TopoII [label="Topoisomerase II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; CleavageComplex [label="Stabilized Topo II-DNA\nCleavage Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; DSB [label="DNA Double-Strand\nBreaks", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PyranCarboxylate -> TopoII [label="Inhibits"]; TopoII -> DNA [label="Binds and cleaves"]; TopoII -> CleavageComplex [style=dashed]; CleavageComplex -> DSB; DSB -> Apoptosis [label="Induces"]; } dot Caption: Inhibition of Topoisomerase II by pyran carboxylates.

// Nodes PyranCarboxylate [label="Pyran Carboxylate\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK2 [label="CDK2/Cyclin E", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#FBBC05", fontcolor="#202124"]; pRb [label="pRb (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1/S Phase\nTransition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PyranCarboxylate -> CDK2 [label="Inhibits"]; CDK2 -> Rb [label="Phosphorylates"]; Rb -> E2F [label="Inhibits"]; pRb -> E2F [style=invis]; E2F -> G1_S_Transition [label="Promotes"]; CDK2 -> G1_S_Transition [style=dashed]; } dot Caption: CDK2 inhibition leading to G1/S cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyran carboxylate derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrano[3,2-c]quinoline-3-carboxylates | Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | A549 (Lung) | Cytotoxicity | ~35 | [cite: ] |

| 4H-Pyran Derivatives | Compound 4d | HCT-116 (Colon) | Cytotoxicity | 75.10 | [cite: ] |

| 4H-Pyran Derivatives | Compound 4k | HCT-116 (Colon) | Cytotoxicity | 85.88 | [cite: ] |

| Pyranopyrazole Derivatives | Compound 7b | A549 (Lung) | Topo II Inhibition | 2.07 | [cite: ] |

| Pyrazole Derivatives | Compound 9 | - | CDK2 Inhibition | 0.96 | [cite: ] |

| Furo[3,4-c]pyran-3a-carboxylates | Compound 3l | HeLa (Cervical) | Anti-proliferative | 5.4 | [cite: ] |

Antimicrobial Applications

Pyran carboxylates also exhibit promising activity against a range of pathogenic bacteria.

Mechanism of Action: DNA Gyrase Inhibition

A primary target for the antibacterial action of some pyran carboxylates is DNA gyrase , a type II topoisomerase in bacteria that is essential for DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.

// Nodes PyranCarboxylate [label="Pyran Carboxylate\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNAGyrase [label="DNA Gyrase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RelaxedDNA [label="Relaxed DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; SupercoiledDNA [label="Supercoiled DNA", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Replication [label="DNA Replication &\nTranscription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PyranCarboxylate -> DNAGyrase [label="Inhibits"]; DNAGyrase -> RelaxedDNA [label="Acts on"]; RelaxedDNA -> SupercoiledDNA [label="Negative Supercoiling", style=dashed, arrowhead=none]; DNAGyrase -> SupercoiledDNA [style=invis]; SupercoiledDNA -> Replication [label="Essential for"]; } dot Caption: Inhibition of DNA gyrase by pyran carboxylates.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of various pyran carboxylate derivatives against different bacterial strains are presented below.

| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Spiro-4H-pyran Derivatives | Compound 4l | Streptococcus pneumoniae | 125 | [cite: ] |

| Spiro-4H-pyran Derivatives | Compound 4l | Escherichia coli | 125 | [cite: ] |

| 4H-Pyran Derivatives | Compound 4g | Staphylococcus aureus | - | [cite: ] |

| 4H-Pyran Derivatives | Compound 4j | Staphylococcus epidermidis | - | [cite: ] |

| Spiro-4H-pyran Derivatives | Compound 5d | Staphylococcus aureus (clinical isolate) | 32 | [cite: ] |

| Spiro-4H-pyran Derivatives | Compound 5d | Streptococcus pyogenes (clinical isolate) | 64 | [cite: ] |

Other Therapeutic Applications

Beyond their anticancer and antimicrobial effects, pyran carboxylates have demonstrated potential in other therapeutic areas.

Antithrombotic Activity

Marine-derived pyran-isoindolone derivatives have been shown to possess significant fibrinolytic activity, suggesting their potential as antithrombotic agents.[1][2][3] These compounds can enhance the activity of urokinase, a key enzyme in the breakdown of blood clots.

Antioxidant Activity

Several 4H-pyran derivatives have exhibited potent antioxidant properties, as demonstrated by their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. [cite: ] This activity is crucial in combating oxidative stress, which is implicated in numerous diseases.

Quantitative Data: Antithrombotic and Antioxidant Activities

| Compound Class | Specific Derivative | Activity | Assay | EC50/IC50 (µM) | Reference |

| Pyran-isoindolone Derivatives | F1 | Fibrinolytic | Urokinase activity enhancement | 59.7 | [1][2] |

| Pyran-isoindolone Derivatives | F6 | Fibrinolytic | Urokinase activity enhancement | 42.3 | [1][2] |

| 4H-Pyran Derivatives | 4j | Antioxidant | DPPH radical scavenging | 194.1 | [cite: ] |

| 4H-Pyran Derivatives | 4g | Antioxidant | DPPH radical scavenging | 329.0 | [cite: ] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pyrano[3,2-c]quinoline-3-carboxylates

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="4-hydroxy-2-oxo-1,2-dihydroquinoline (1a-h)\n+\nEthyl (E)-2-cyano-3-(furan-2-yl)acrylate (2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Ethanol/K2CO3\nMicrowave Irradiation", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Filtration and Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Pyrano[3,2-c]quinoline-3-carboxylate\nDerivatives (3a-h)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Purification; Purification -> Product; } dot Caption: General workflow for the synthesis of pyrano[3,2-c]quinoline-3-carboxylates.

Method: A mixture of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives (1a–h) and ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (2) is prepared in ethanol with potassium carbonate (K2CO3) as a catalyst. The reaction is carried out under microwave irradiation for a specified time. After completion of the reaction (monitored by TLC), the solid product is filtered, washed with ethanol, and purified by recrystallization to yield the desired pyrano[3,2-c]quinoline-3-carboxylate derivatives (3a–h).

MTT Assay for Cytotoxicity

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellSeeding [label="Seed cancer cells in a 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundTreatment [label="Treat cells with pyran carboxylate derivatives\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation1 [label="Incubate for 24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; MTTAddition [label="Add MTT solution to each well", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation2 [label="Incubate for 2-4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="Add solubilization buffer (e.g., DMSO)\nto dissolve formazan crystals", fillcolor="#FBBC05", fontcolor="#202124"]; Absorbance [label="Measure absorbance at 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate cell viability and IC50 values", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CellSeeding; CellSeeding -> CompoundTreatment; CompoundTreatment -> Incubation1; Incubation1 -> MTTAddition; MTTAddition -> Incubation2; Incubation2 -> Solubilization; Solubilization -> Absorbance; Absorbance -> Analysis; } dot Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyran carboxylate derivatives and incubated for a period of 24 to 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: A solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Topoisomerase II Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.

Protocol:

-

Reaction Setup: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase II enzyme, and assay buffer is prepared.

-

Inhibitor Addition: The pyran carboxylate derivative is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for 30-60 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA is separated on an agarose gel.

-

Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

CDK2 Kinase Assay

Principle: This assay measures the phosphorylation of a substrate by CDK2 in the presence and absence of an inhibitor.

Protocol:

-

Reaction Setup: A reaction mixture containing recombinant CDK2/cyclin A or E, a substrate (e.g., histone H1), and kinase buffer is prepared.

-

Inhibitor Addition: The pyran carboxylate derivative is added at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of ATP (often radiolabeled with ³²P).

-

Incubation: The reaction is incubated at 30°C for a specified time.

-

Detection: The amount of phosphorylated substrate is quantified, typically by measuring the incorporation of ³²P using a scintillation counter or by using a luminescence-based assay that measures the amount of ATP consumed.

-

Data Analysis: The percentage of CDK2 inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

Pyran carboxylates represent a highly promising class of compounds with a diverse range of therapeutic applications. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their potential in treating thrombotic and oxidative stress-related diseases, underscores their importance in drug discovery. The structure-activity relationship studies, which reveal the impact of different substituents on biological activity, provide a valuable roadmap for the rational design of more potent and selective derivatives.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Further elucidation of their mechanisms of action and the identification of novel molecular targets will open new avenues for therapeutic intervention. The continued exploration of the vast chemical space of pyran carboxylates holds significant promise for the development of next-generation therapies for a multitude of human diseases.

References

The 4-Oxotetrahydropyran Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Properties, and Application of a Privileged Heterocycle

The 4-oxotetrahydropyran ring system, a six-membered heterocyclic ketone, has emerged from a laboratory curiosity to a pivotal building block in the landscape of modern medicinal chemistry and drug development.[1][2] Its prevalence in numerous natural products and its role as a versatile synthetic intermediate have cemented its status as a privileged scaffold. The incorporation of the tetrahydropyran (THP) motif into drug candidates is a well-established strategy to enhance desirable pharmacokinetic properties, such as aqueous solubility and metabolic stability, when compared to carbocyclic analogues.[2] This guide provides a comprehensive review of the literature, focusing on the synthesis, reactivity, and application of 4-oxotetrahydropyran structures for researchers, scientists, and drug development professionals.

Synthetic Strategies for the 4-Oxotetrahydropyran Core

The efficient and scalable synthesis of the 4-oxotetrahydropyran core is paramount for its widespread use. Various methodologies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Intramolecular Cyclization Methods

Intramolecular cyclizations are among the most powerful strategies for constructing the tetrahydropyran ring. The oxa-Michael reaction, an intramolecular conjugate addition, is a key method for forming the C-O bond and closing the ring.

A notable strategy involves a [3+2+1] synthetic approach featuring a [3+2]-cycloaddition of α,β-unsaturated nitrile oxides and alkenes, followed by an oxa-Michael cyclization in a 6-endo-trig fashion to yield substituted tetrahydropyran-4-ones.[3] This method was successfully applied in the total synthesis of (±)-diospongin A.[3]

Prins Cyclization

The Prins cyclization, an acid-catalyzed reaction between an alkene and an aldehyde, is extensively used to synthesize substituted tetrahydropyrans.[4] By using homoallylic alcohols, the reaction can be directed to form 4-hydroxytetrahydropyran derivatives, which can then be oxidized to the target 4-oxo compounds. Various Lewis acids, such as FeCl₃ and TiCl₄, have been employed to catalyze this transformation, often with high stereoselectivity.[4] The strategic choice of catalyst and substrates allows for the construction of highly substituted tetrahydropyran rings with excellent control over the resulting stereochemistry.[4]

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot synthesis. The synthesis of functionalized 4H-pyrans, which are precursors to the saturated 4-oxotetrahydropyran system, is often achieved through a three-component reaction involving an aldehyde, malononitrile, and an active methylene compound.[5] These reactions are valued for their high yields, short reaction times, and simple work-up procedures.[5]

Data Presentation: Synthesis and Biological Activity

The following tables summarize quantitative data from the literature for key synthetic reactions and biological activities of 4-oxotetrahydropyran derivatives.

Table 1: Comparison of Synthetic Methodologies for Tetrahydropyran-4-one Derivatives

| Synthetic Method | Key Reagents | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Oxa-Michael Cyclization | α,β-unsaturated nitrile oxides, alkenes | 6-endo-trig cyclization | Substituted tetrahydropyran-4-ones | 20.2 (overall) | [3] |

| Prins Cyclization | Homoallylic alcohols, aldehydes | FeCl₃ (Lewis Acid) | 4-hydroxy-substituted THPs | High | [4] |

| Microwave-Assisted Prins | Homoallylic alcohol, aldehyde | BiCl₃ | 4-chloro-cis-2,6-disubstituted tetrahydropyran | High | [4] |

| Condensation | Acetone, formaldehyde (1:4 ratio) | K₂CO₃ | 3,5-dimethyleneoxytetrahydropyran-4-one | 67.4 | [6] |

| Multicomponent Reaction | Aldehydes, malononitrile, active methylene compounds | N-methylmorpholine (NMM) | 4H-Pyran derivatives | High | [5] |

Table 2: Biological Activity of 4H-Pyran and Dihydropyranopyran Derivatives

| Compound Class/Derivative | Biological Target/Assay | Cell Line/Organism | Activity Metric | Value (µM) | Reference |

| 4H-Pyran (4d) | Cytotoxicity | HCT-116 | IC₅₀ | 75.1 | [7] |

| 4H-Pyran (4k) | Cytotoxicity | HCT-116 | IC₅₀ | 85.88 | [7] |

| 4H-Pyran (4g) | DPPH Radical Scavenging | - | IC₅₀ | 329 | [7] |

| 4H-Pyran (4j) | DPPH Radical Scavenging | - | IC₅₀ | 194.1 | [7] |

| Dihydropyranopyran (4g) | Anti-proliferative | SW-480 | IC₅₀ | 34.6 | [8] |

| Dihydropyranopyran (4i) | Anti-proliferative | SW-480 | IC₅₀ | 35.9 | [8] |

| Dihydropyranopyran (4j) | Anti-proliferative | MCF-7 | IC₅₀ | 26.6 | [8] |

| Dihydropyranopyran (4i) | Anti-proliferative | MCF-7 | IC₅₀ | 34.2 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic work. The following are representative protocols for the synthesis of 4-oxotetrahydropyran and its derivatives.

Protocol 1: One-Pot Synthesis of 4H-Pyran Derivatives[5]

This procedure describes a three-component reaction for synthesizing 4H-pyran derivatives.

-

Reaction Setup: To a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (e.g., dimedone) (1 mmol) in ethanol (10 mL), add N-methylmorpholine (NMM) as a catalyst.

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the precipitate formed is filtered, washed with water, and dried. The crude product can be recrystallized from ethanol to afford the pure 4H-pyran derivative.

Protocol 2: Synthesis of Dihydropyranopyran Derivatives[8]

This protocol details the synthesis of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives.

-

Reaction Setup: A mixture of 4-hydroxy-6-methyl-2-pyrone (1 mmol), a corresponding benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate is prepared in a mixture of water and ethanol.

-

Reaction Execution: The reaction mixture is refluxed for 24 hours.

-

Work-up and Purification: After cooling, the solid product is collected. The final pure products are obtained after washing with a suitable solvent or by purification using TLC.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex chemical and biological processes. The following sections provide DOT script-generated diagrams for key workflows and the role of the 4-oxotetrahydropyran scaffold in a biological context.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel 4-oxotetrahydropyran derivatives in a drug discovery context.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A short and flexible route to tetrahydropyran-4-ones via conjugated nitrile oxides cycloaddition and oxa-Michael cyclization: a concise diastereoselective total synthesis of (±)-diospongin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pyran Derivative: 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pyran derivative 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound of significant interest due to its diverse biological activities. Initially identified as a product of the Maillard reaction, DDMP is also found in various natural sources and food products.[1][2] This document details its chemical properties, synthesis protocols, and biological functions, with a focus on its antioxidant, anti-inflammatory, and antidiabetic potential. The information presented is intended to support further research and development of DDMP as a potential therapeutic agent.

Chemical and Physical Properties

DDMP, with the molecular formula C6H8O4, is a pyranone derivative. Its structure, featuring hydroxyl groups at positions 3 and 5, is key to its chemical reactivity and biological activity.[1][3]

Table 1: Physicochemical Properties of DDMP

| Property | Value | Source |

| IUPAC Name | 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one | NIST |

| Synonyms | DDMP, 3-Hydroxy-2,3-dihydromaltol | NIST |

| CAS Number | 28564-83-2 | NIST |

| Molecular Formula | C6H8O4 | NIST |

| Molecular Weight | 144.1253 g/mol | NIST |

| Boiling Point | 281.00 to 282.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company |

| logP (o/w) | -0.731 (estimated) | The Good Scents Company |

| Solubility | Soluble in water and alcohol | The Good Scents Company |

Experimental Protocols

Synthesis of DDMP

DDMP can be synthesized through multiple routes, with the most common methods starting from D-glucose or maltol.[4][5]

3.1.1. Synthesis from D-Glucose

This method involves the reaction of D-glucose with an amine (e.g., pyrrolidine or piperidine) followed by treatment with an acid.[4]

-

Materials: D-glucose, pyrrolidine, absolute ethanol, acetic acid.

-

Procedure:

-

Dissolve D-glucose (0.2 mol) and pyrrolidine (0.4 mol) in absolute ethanol (250 mL) in a three-necked round-bottom flask.

-

Stir the mixture at 60°C for 4 hours until the solution becomes clear.

-

Dissolve acetic acid (0.4 mol) in 50 mL of absolute ethanol and add it dropwise to the reaction mixture.

-

Increase the temperature to 75°C and continue the reaction for 40 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure to obtain a viscous Maillard reaction product.

-

Purify the crude product using silica gel column chromatography.

-

Table 2: Quantitative Data for DDMP Synthesis from D-Glucose

| Parameter | Value |

| Starting Material | D-glucose |

| Yield | 16.5% |

| Purity | >98% (confirmed by NMR and GC-MS) |

3.1.2. Synthesis from Maltol

A newer method utilizes maltol as the starting material, offering an alternative synthesis pathway.[5] While the specifics of the reaction conditions are detailed in the cited literature, this method has been shown to produce DDMP with high purity.[4][5]

Clinical Study Protocol: DDMP-Containing Beverage and Skin Moisture

A randomized, double-blind, placebo-controlled, parallel study was conducted to evaluate the effect of a DDMP-containing beverage on skin moisture.[6]

-

Participants: 220 healthy Japanese individuals with dry skin.[6]

-

Intervention: Participants were randomly assigned to receive either a beverage containing DDMP or a placebo beverage daily for 12 weeks.[6]

-

Primary Outcome: Stratum corneum water content.[6]

-

Secondary Outcomes: Transdermal water loss, number of blemishes and wrinkles, and blood antioxidant markers.[6]

-

Results: The group consuming the DDMP-containing beverage showed a significant increase in stratum corneum water content at 4 and 8 weeks compared to the placebo group.[6]

Biological Activity and Signaling Pathways

DDMP exhibits a range of biological activities, with its antioxidant properties being the most well-documented.[1][2]

Antioxidant Activity

The antioxidant capacity of DDMP is attributed to its ability to scavenge free radicals, a property largely influenced by the hydroxyl group at the olefin position.[3][4] The unstable enol structure is a key factor in its antioxidant activity.[3][4]

DNA Damage and Mutagenicity

The primary molecular target of DDMP is DNA.[1] It has been shown to induce DNA strand breaks in a dose- and time-dependent manner.[7] This activity is mediated by the generation of active oxygen species, particularly hydroxyl radicals.[7] The presence of Fe(III) ions enhances this DNA-damaging effect.[7]

Anti-inflammatory and Antidiabetic Potential

DDMP has been reported to possess anti-inflammatory and antidiabetic properties, although the underlying mechanisms are not yet fully elucidated.[1][2] Its antioxidant activity likely contributes to these effects by mitigating oxidative stress, a key factor in both inflammation and the pathogenesis of diabetes. Further research is needed to identify the specific signaling pathways modulated by DDMP in these contexts.

References

- 1. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one-containing lactic acid bacterial beverages on skin moisture: a randomized, double-blind, placebo-controlled, parallel study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA strand-breaking activity and mutagenicity of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a Maillard reaction product of glucose and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Detailed Protocol for Pharmaceutical Research

Application Note: This document provides a comprehensive protocol for the synthesis of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is adapted from a known procedure for the corresponding ethyl ester, offering a reliable pathway for researchers in drug discovery and development.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structural motif is present in a range of biologically active molecules, making its efficient synthesis a topic of significant interest. The protocol detailed herein is based on a two-step, one-pot reaction sequence involving a Michael addition followed by a Dieckmann condensation. This method is advantageous due to its straightforward procedure, mild reaction conditions, and relatively high yield.

Synthesis Pathway

The synthesis proceeds in two main steps:

-

Michael Addition: Methyl 3-hydroxypropanoate reacts with methyl acrylate in the presence of a base to form the intermediate dimethyl 4-oxa-1,7-heptanedioate.

-

Dieckmann Condensation: The intermediate diester undergoes an intramolecular cyclization facilitated by a strong base at low temperatures to yield the target compound, this compound.

Experimental Protocol

This protocol is adapted from the synthesis of the corresponding ethyl ester and is expected to provide the desired methyl ester.[1]

Materials:

-

Methyl 3-hydroxypropanoate

-

Methyl acrylate

-

Sodium methoxide (NaOMe)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Low-temperature cooling bath (e.g., ice-salt or dry ice-acetone)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Chromatography column

Procedure:

Step 1: Synthesis of Dimethyl 4-oxa-1,7-heptanedioate (Michael Addition)

-

To a solution of methyl 3-hydroxypropanoate (1.0 eq) in a suitable anhydrous solvent (e.g., toluene), add a catalytic amount of a base such as sodium methoxide (e.g., 0.1 eq).

-

Heat the mixture to a moderate temperature (e.g., 50-60 °C).

-

Slowly add methyl acrylate (1.1 eq) to the reaction mixture.

-

Stir the reaction at this temperature for several hours (e.g., 4-6 hours) until the reaction is complete (monitor by TLC or GC-MS).

-

The resulting intermediate, dimethyl 4-oxa-1,7-heptanedioate, is typically used in the next step without further purification.

Step 2: Synthesis of this compound (Dieckmann Condensation)

-

Cool the reaction mixture containing the intermediate diester to a low temperature (e.g., 0 to -10 °C).

-

Prepare a solution of a strong base, such as sodium methoxide (1.1 eq), in the same anhydrous solvent.

-

Add the base solution dropwise to the cooled reaction mixture under an inert atmosphere.

-

After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours) and then gradually warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1M HCl solution until the mixture is acidic (pH ~5-6).

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the analogous ethyl ester, which can be considered as a reference for the synthesis of the methyl ester.[1]

| Parameter | Value |

| Starting Material 1 | Ethyl 3-hydroxypropanoate |

| Starting Material 2 | Ethyl acrylate |

| Product | Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate |

| Reaction Type | Michael Addition followed by Dieckmann Condensation |

| Overall Yield | Relatively high (as stated in the patent) |

| Purity of Intermediate | High enough to be used without purification |

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Pyrans via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dieckmann condensation is a robust and reliable synthetic methodology for the intramolecular cyclization of diesters to form cyclic β-keto esters. This base-catalyzed reaction is particularly effective for the synthesis of 5- and 6-membered ring systems. While extensively utilized for the preparation of carbocyclic and various heterocyclic scaffolds, its application to the synthesis of pyran derivatives is also of significant interest in medicinal chemistry and drug development due to the prevalence of the pyran motif in a wide array of biologically active compounds. These application notes provide a detailed protocol for the synthesis of tetrahydropyran-4-one derivatives via the Dieckmann condensation of an appropriate oxygen-containing diester.

Introduction

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a cornerstone of synthetic organic chemistry for the formation of cyclic structures.[1] The reaction proceeds through the formation of an enolate at the α-carbon of one ester group, which then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group.[2] Subsequent elimination of an alkoxide group yields the desired cyclic β-keto ester.[2] The formation of sterically stable five- and six-membered rings is highly favored in this reaction.[3] This protocol details the synthesis of a substituted tetrahydropyran-4-one, a key intermediate for the synthesis of more complex pyran-containing molecules.

Reaction Principle

The synthesis of a tetrahydropyran-4-one derivative via Dieckmann condensation starts with a 1,7-diester containing an oxygen atom in the carbon chain, such as diethyl 4-oxa-heptanedioate. The reaction is typically carried out using a strong base like sodium ethoxide or sodium hydride in an aprotic solvent such as toluene or tetrahydrofuran (THF).[2][4] The base abstracts an α-proton from one of the ester groups to form a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion to form a six-membered ring. The subsequent elimination of an ethoxide ion leads to the formation of the cyclic β-keto ester, ethyl 4-oxotetrahydropyran-3-carboxylate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxotetrahydropyran-3-carboxylate

This protocol describes the synthesis of ethyl 4-oxotetrahydropyran-3-carboxylate from diethyl 4-oxa-heptanedioate.

Materials:

-

Diethyl 4-oxa-heptanedioate

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium ethoxide (NaOEt)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Dry Methanol

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon/nitrogen inlet, add a solution of diethyl 4-oxa-heptanedioate (1.0 eq) in anhydrous toluene or THF.

-

Addition of Base: Under an inert atmosphere, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved. Alternatively, sodium ethoxide (1.2 eq) can be used.

-

Reaction: The resulting mixture is stirred at room temperature for 30 minutes and then heated to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by the dropwise addition of dry methanol to destroy any excess sodium hydride. Following this, slowly add 1 M HCl with vigorous stirring until the mixture is acidic (pH ~5-6).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane or diethyl ether.[2]

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired ethyl 4-oxotetrahydropyran-3-carboxylate.

Data Presentation

The Dieckmann condensation is a versatile reaction for the synthesis of various cyclic β-keto esters. The yields can vary depending on the substrate and reaction conditions. Below is a table summarizing the yields of analogous heterocyclic ketones prepared via the Dieckmann condensation.

| Starting Diester | Product | Base | Solvent | Yield | Reference |

| Diethyl 3,3'-thiodipropionate | Ethyl 4-oxothiane-3-carboxylate | NaH | Toluene | ~75% | [2] |

| Diethyl adipate | Ethyl 2-oxocyclopentanecarboxylate | NaOEt | Ethanol | High | |

| Diethyl pimelate | Ethyl 2-oxocyclohexanecarboxylate | NaOEt | Ethanol | High |

Mandatory Visualization

Reaction Mechanism: Dieckmann Condensation for Pyranone Synthesis

Caption: Mechanism of Dieckmann condensation for pyranone synthesis.

Experimental Workflow: Dieckmann Condensation

Caption: Experimental workflow for Dieckmann condensation.

References

Application Notes and Protocols: Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate and its ethyl ester analog are valuable intermediates in the synthesis of complex pharmaceutical compounds. Their inherent structural features, including a ketone, a β-keto ester, and a tetrahydropyran ring, make them versatile building blocks for the construction of various heterocyclic systems. A prime application of this intermediate is in the synthesis of the blockbuster anticoagulant drug, Apixaban. This document provides detailed application notes and experimental protocols for the use of this compound and its ethyl ester in the synthesis of a key pyrazolopyridine intermediate for Apixaban.

Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate via Dieckmann Condensation

The precursor, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, is typically synthesized via an intramolecular Dieckmann condensation of a diester.[1][2][3] A patented method describes the reaction of ethyl hydroxypropanoate and ethyl acrylate under basic conditions to form 4-oxa-1,7-diethyl pimelate, which is then subjected to Dieckmann condensation at low temperatures with a strong base to yield the desired product.[4] This "one-pot" method is reported to be high-yielding and avoids complex purification steps.[4]

Application in the Synthesis of a Key Apixaban Intermediate

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate serves as a crucial starting material for the synthesis of the pyrazolopyridine core of Apixaban. The following protocol outlines the reaction of this intermediate with a substituted hydrazine to form the bicyclic pyrazole system.

Experimental Protocol: Synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

This protocol describes the condensation reaction between ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate and (4-methoxyphenyl)hydrazine hydrochloride.

Materials:

-

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

-

(4-methoxyphenyl)hydrazine hydrochloride

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1 equivalent) in ethanol, add (4-methoxyphenyl)hydrazine hydrochloride (1.05 equivalents).

-

Heat the reaction mixture to approximately 70°C and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Add water to the residue and extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-